Terbogrel - 149979-74-8

Terbogrel

Catalog Number: EVT-284219
CAS Number: 149979-74-8
Molecular Formula: C23H27N5O2
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Terbogrel is a diterpene glycoside.
Terbogrel has been used in trials studying the treatment of Hypertension, Pulmonary.
Classification

Terbogrel is classified as a thromboxane A2 receptor antagonist and a thromboxane A synthase inhibitor. This dual action positions it as a promising candidate for antithrombotic therapy, aimed at preventing thrombus formation and improving vascular function.

Synthesis Analysis

The synthesis of terbogrel involves several key steps that utilize advanced organic chemistry techniques. Although specific proprietary details of the synthesis process are not extensively documented in public literature, the general approach typically includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as the backbone for the drug.
  2. Functionalization: Various functional groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions to modify the chemical properties and enhance biological activity.
  3. Cyclization: Cyclization reactions are employed to form the necessary ring structures that are characteristic of thromboxane inhibitors.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

The synthetic pathway is optimized for yield and purity, ensuring that the final compound meets the required pharmaceutical standards.

Molecular Structure Analysis

The molecular structure of terbogrel exhibits specific features that contribute to its pharmacological activity. The compound is characterized by:

  • Molecular Formula: C14_{14}H14_{14}N2_{2}O3_{3}
  • Molecular Weight: Approximately 258.27 g/mol
  • Structural Features: Terbogrel contains a pyridine ring, which is crucial for its interaction with thromboxane receptors. The presence of hydroxyl and carbonyl functional groups enhances its binding affinity and selectivity towards thromboxane synthase.

Crystallographic data reveal a distance of approximately 8.4257 Å between the nitrogen atom in the pyridine ring and other functional groups, indicating optimal spatial arrangement for receptor binding .

Chemical Reactions Analysis

Terbogrel participates in several chemical reactions relevant to its mechanism of action:

  1. Inhibition of Thromboxane Synthase: Terbogrel inhibits the enzyme thromboxane synthase, leading to decreased production of thromboxane A2 from its precursors.
  2. Receptor Antagonism: By binding to thromboxane A2 receptors, terbogrel prevents receptor activation by endogenous ligands, thereby inhibiting platelet aggregation and vasoconstriction.
  3. Shifting Metabolic Pathways: The inhibition of thromboxane synthesis leads to a metabolic shift favoring prostacyclin production, which has vasodilatory effects.

These reactions collectively contribute to terbogrel's pharmacodynamic profile, emphasizing its potential utility in managing thrombotic disorders.

Mechanism of Action

Terbogrel's mechanism of action involves two primary pathways:

Clinical studies have shown that terbogrel significantly reduces thromboxane metabolites by up to 98% while causing a modest increase in prostacyclin metabolites .

Physical and Chemical Properties Analysis

Terbogrel exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which can impact its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data are not widely reported but are critical for determining formulation parameters.

These properties influence both the formulation strategies for oral administration and its pharmacokinetic behavior in vivo.

Applications

Terbogrel's primary application lies within the realm of cardiovascular medicine, particularly in conditions where modulation of platelet function is critical:

  • Antithrombotic Therapy: Due to its dual action on thromboxane pathways, terbogrel has potential applications in preventing thrombosis in patients at risk for cardiovascular events.
  • Pulmonary Arterial Hypertension: Although clinical trials have faced challenges due to adverse effects such as leg pain , ongoing research aims to explore its efficacy in managing pulmonary hypertension by improving hemodynamics through enhanced prostacyclin synthesis.

Properties

CAS Number

149979-74-8

Product Name

Terbogrel

IUPAC Name

(E)-6-[3-[(N'-tert-butyl-N-cyanocarbamimidoyl)amino]phenyl]-6-pyridin-3-ylhex-5-enoic acid

Molecular Formula

C23H27N5O2

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C23H27N5O2/c1-23(2,3)28-22(26-16-24)27-19-10-6-8-17(14-19)20(11-4-5-12-21(29)30)18-9-7-13-25-15-18/h6-11,13-15H,4-5,12H2,1-3H3,(H,29,30)(H2,26,27,28)/b20-11+

InChI Key

XUTLOCQNGLJNSA-RGVLZGJSSA-N

SMILES

CC(C)(C)N=C(NC#N)NC1=CC=CC(=C1)C(=CCCCC(=O)O)C2=CN=CC=C2

Solubility

Soluble in DMSO

Synonyms

(5E)-6-(m-(3-tert-Butyl-2-cyanoguanidino)phenyl)-6-(3-pyridyl)-5-hexenoic acid
6-(3-(((cyanoamino)((1,1-dimethylethyl)amino)methylene)amino)phenyl)-6-(3-pyridinyl)hexenoic acid
terbogrel

Canonical SMILES

CC(C)(C)N=C(NC#N)NC1=CC=CC(=C1)C(=CCCCC(=O)O)C2=CN=CC=C2

Isomeric SMILES

CC(C)(C)N=C(NC#N)NC1=CC=CC(=C1)/C(=C\CCCC(=O)O)/C2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.